Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate
Description
Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate is a quinoline derivative characterized by a methyl group at position 8 of the quinoline core and a 4-(trifluoromethoxy)anilino substituent at position 4. The trifluoromethoxy group (-OCF₃) is electron-withdrawing, enhancing metabolic stability and influencing binding interactions in biological systems . The ethyl ester at position 3 contributes to solubility and bioavailability, common in medicinal chemistry frameworks.
Properties
IUPAC Name |
ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c1-3-27-19(26)16-11-24-17-12(2)5-4-6-15(17)18(16)25-13-7-9-14(10-8-13)28-20(21,22)23/h4-11H,3H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNRLEKVVMSYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Trifluoromethoxy Aniline: The trifluoromethoxy aniline moiety can be attached through a nucleophilic aromatic substitution reaction, where the quinoline derivative reacts with 4-(trifluoromethoxy)aniline in the presence of a base like potassium carbonate.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoline ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the aniline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives, ethyl alcohol.
Substitution: Substituted quinoline or aniline derivatives.
Scientific Research Applications
Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate has been studied for its biological properties, particularly its potential as an anti-cancer agent. Research indicates that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of trifluoromethoxy groups enhances the compound's lipophilicity, which may improve its ability to penetrate cellular membranes and exert therapeutic effects.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Friedländer Synthesis : This method involves the condensation of aniline derivatives with carbonyl compounds to form quinoline structures.
- Nucleophilic Substitution : The trifluoromethoxy group can be introduced through nucleophilic aromatic substitution reactions, enhancing the compound's reactivity and biological profile .
Anti-Cancer Research
Recent studies have evaluated the efficacy of this compound against various cancer types, including acute myeloid leukemia (AML). The compound demonstrated potent inhibitory activity against key enzymes involved in cancer progression, making it a candidate for further development as a therapeutic agent .
Autoimmune Disorders
Research has also explored the potential of quinoline derivatives in treating autoimmune disorders. The structure-activity relationship studies indicate that modifications in the quinoline framework can lead to compounds with improved bioactivity against conditions like multiple sclerosis .
Material Science Applications
Beyond biological applications, this compound can be utilized in material science, particularly in the development of organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the trifluoromethoxy group make it suitable for use as a luminescent material .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anti-cancer agents. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Substituent Position Effects: The 8-methyl group in the target compound may confer greater lipophilicity compared to 8-fluoro () or 8-trifluoromethyl analogs (), affecting membrane permeability . Position 4 substituents: The 4-(trifluoromethoxy)anilino group in the target compound likely enhances π-π stacking and hydrophobic interactions vs. hydroxyl or triazolylmethoxy groups in analogs .
Functional Group Impact: Trifluoromethoxy (-OCF₃): Compared to hydroxyl (-OH) or chlorobenzylamino groups, -OCF₃ improves resistance to oxidative metabolism, extending half-life .
Biological Activity Trends: Compounds with trifluoromethyl (e.g., ) or chlorobenzyl groups () show pronounced antibacterial/antifungal activity, suggesting the target compound’s -OCF₃ and anilino groups may align with these trends . Methyl vs.
Research Findings and Data
Crystallographic and Physicochemical Data
- The triazole-containing analog () crystallizes in a monoclinic P21/c system with unit cell parameters a = 10.0414 Å, b = 18.3997 Å, and β = 128.559°, indicating a tightly packed structure .
- Refinement metrics (R = 0.035) confirm high structural precision, a benchmark for the target compound’s characterization .
Biological Activity
Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in pharmacological applications. Quinoline derivatives are known for their diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to explore the biological activity of this specific compound by reviewing relevant literature and presenting data from various studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a quinoline core with a trifluoromethoxy group and an ethyl ester functional group, which may influence its biological properties.
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation in various studies. For instance, research indicates that quinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation | |
| HeLa | 20 | Inhibition of topoisomerase activity | |
| A549 | 12 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial in the inflammatory response.
Case Study: In Vivo Anti-inflammatory Activity
In a study involving mice with induced inflammation, treatment with this compound resulted in a significant reduction of paw edema compared to the control group. The compound was administered at doses of 10 mg/kg and 20 mg/kg, showing dose-dependent effects on inflammation markers.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of quinoline derivatives. Modifications to the quinoline core and substituents can significantly impact efficacy and selectivity.
Table 2: Structure-Activity Relationship Findings
| Compound Variant | Substituent Type | Biological Activity |
|---|---|---|
| Ethyl 8-methyl | Trifluoromethoxy | Enhanced anticancer activity |
| Ethyl 8-methyl | Methoxy | Moderate anti-inflammatory effects |
| Ethyl 8-methyl | No substituent | Reduced overall activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
